

alternative dyes for selective isolation when brilliant green fails

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Technical Support Center: Alternative Dyes & Selective Media

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding alternative selective media for microbial isolation when **brilliant green** agar is not suitable. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of alternative selective media.

Hektoen Enteric (HE) Agar

Q: Why are there bright orange to salmon-pink colonies on my HE agar plate when I am trying to isolate Salmonella or Shigella?

A: These colonies are indicative of rapid lactose fermenters, such as E. coli.[1] The bile salts in the medium are designed to inhibit Gram-positive bacteria and some coliforms, but robust lactose fermenters can sometimes overcome this inhibition.[1][2]

Q: My Salmonella colonies are not showing the typical blue-green color with a black center. What could be the reason?



A: Several factors could lead to atypical colony morphology for Salmonella on HE agar:

- Hydrogen Sulfide (H₂S) Negative Strains: Some Salmonella serovars, like Salmonella Paratyphi A, do not produce H₂S, and therefore will not have black centers.[3]
- Overcrowding of Plates: A heavy inoculum can lead to atypical colony appearances.
- Incubation Time: While 18-24 hours is standard, further incubation may enhance the differentiation.[1]

Q: I see colonies that resemble Salmonella (blue-green), but they are not confirmed by biochemical tests. What are they?

A: Proteus species can sometimes grow on HE agar and produce colonies that mimic Salmonella.[1][4] It is crucial to perform biochemical and serological confirmation for all suspect colonies.[1]

Xylose-Lysine-Desoxycholate (XLD) Agar

Q: I am seeing yellow colonies on my XLD agar. What does this indicate?

A: Yellow colonies indicate the fermentation of xylose, lactose, or sucrose, which lowers the pH of the medium.[5][6] This is characteristic of coliforms like E. coli or Citrobacter. Salmonella initially ferments xylose, turning the medium yellow, but then decarboxylates lysine, causing the pH to rise and the colonies to turn red.[6][7]

Q: Some of my red colonies do not have black centers. Are these Shigella?

A: While Shigella produces red colonies without black centers, some Salmonella serovars that are poor or non-H₂S producers (e.g., S. Paratyphi A, S. Choleraesuis) can also appear as red colonies without blackening.[5][6][8] Additionally, some Proteus and Pseudomonas species can produce red, false-positive colonies.[5][9]

Q: Why are there black-centered colonies that are not Salmonella?

A: Some strains of Proteus can produce H₂S, resulting in colonies with black centers on XLD agar, which can be mistaken for Salmonella.[5][7]



Bismuth Sulfite (BS) Agar

Q: My BS agar plates are showing poor growth even with known Salmonella strains. What could be the issue?

A: BS agar can be inhibitory to some Salmonella strains.[10][11] Also, freshly prepared medium can be toxic to Salmonella; it is recommended to prepare the plates 24 hours before use.[12] Overheating the medium during preparation can also destroy its selectivity and inhibit growth. [10][11][13]

Q: The Salmonella colonies on my BS agar are not showing the typical black color with a metallic sheen. Why?

A: Atypical colony morphology can occur. With heavy inoculation, Salmonella colonies may appear green.[10] Also, the characteristic blackening may take up to 48 hours to develop for all typhoid strains.[14]

Q: Why is there growth of non-Salmonella organisms on my BS agar?

A: While highly selective, some other organisms may grow. If the medium is heavily inoculated with organic matter, atypical colonies may appear.[12] The selectivity of the medium also decreases after 3-4 days, even when refrigerated.[12]

Salmonella-Shigella (SS) Agar

Q: I am seeing pink to red colonies on my SS agar. What are these?

A: Pink to red colonies are indicative of lactose-fermenting bacteria, such as E. coli, Klebsiella, or Enterobacter.[15][16] The neutral red indicator in the medium turns red in the presence of acid produced from lactose fermentation.[15][17]

Q: Some colorless colonies have black centers, but are not Salmonella. What else could they be?

A: Some strains of Proteus can produce H₂S and form colonies with black centers, mimicking Salmonella.[18]

Q: Why is there poor growth of Shigella on my SS agar?



A: SS agar is less effective for the recovery of Shigella compared to other media like HE or XLD agar.[19] The **brilliant green** dye and bile salts in SS agar can be inhibitory to some Shigella strains.[17][20]

Frequently Asked Questions (FAQs)

Q1: When should I use an alternative medium instead of brilliant green agar?

A1: **Brilliant green** agar is highly selective but can inhibit the growth of some important pathogens like Salmonella Typhi and Shigella species.[21] You should consider an alternative medium if you are trying to isolate these organisms, or if you are working with samples where other non-lactose fermenters that are inhibited by **brilliant green** might be present.

Q2: Can I use more than one type of selective medium for a single sample?

A2: Yes, it is highly recommended to use a combination of selective media, especially a less inhibitory one alongside a more selective one.[21] This increases the chances of recovering a wider range of pathogens that may be present in the sample. For instance, using XLD or HE agar in parallel with a more selective medium like BS agar is a common practice.[3]

Q3: How critical is the pH of the selective media?

A3: The pH is critical for the proper functioning of the differential indicators in these media.[22] [23] An incorrect pH can lead to false-positive or false-negative results by affecting the color changes associated with carbohydrate fermentation or other biochemical reactions.[23] Always ensure the final pH of your prepared medium is within the manufacturer's specified range.

Q4: What is the purpose of an enrichment broth, and should I use one?

A4: Enrichment broths, such as Selenite Broth or Tetrathionate Broth, are used to increase the population of a target pathogen, like Salmonella, while suppressing the growth of competing non-pathogenic bacteria.[3][21] Using an enrichment step before plating on selective agar is crucial for increasing the sensitivity of detection, especially when the pathogen is present in low numbers in the sample.[3]

Q5: What are the common causes of false-positive results on these selective media?



A5: False positives are often caused by non-target organisms that share some biochemical characteristics with the target pathogens. For example, Proteus species can produce H₂S, leading to black-centered colonies similar to Salmonella on several media.[4][5][18] Some Citrobacter and Pseudomonas species can also mimic pathogens.[5][21] Therefore, biochemical and serological confirmation of suspect colonies is always necessary.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of various selective media for the isolation of Salmonella.

Medium	Sensitivity (Direct Plating)	Positive Predictive Value (PPV) (Direct Plating)	Sensitivity (After Enrichment)	Positive Predictive Value (PPV) (After Enrichment)
NBGL Agar	78.4%[14][18]	61%[14][18]	90.9%[14][18]	62.5%[14][18]
SS Agar	64.9%[14][18]	18.7%[14][18]	92%[14][18]	17%[14][18]
HE Agar	36.5%[14][18]	34.2%[14][18]	-	-
Bismuth Sulfite Agar	55.4%[14][18]	20.7%[14][18]	90.9%[14][18]	32%[14][18]
SM-ID Medium	39.2%[14][18]	43.9%[14][18]	93.2%[14][18]	71.3%[14][18]

Data from a comparative study on the recovery of Salmonella spp. from human stools.[14][18]

Experimental Protocols Preparation of Hektoen Enteric (HE) Agar

- Suspend 75g of HE agar powder in 1 liter of distilled water.
- Heat to boiling with frequent agitation to completely dissolve the medium. Do not autoclave.
- Cool the medium to 45-50°C in a water bath.

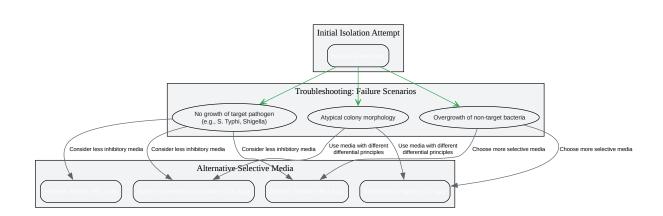


- Pour the cooled medium into sterile Petri dishes.
- Allow the agar to solidify at room temperature.
- Store the prepared plates at 2-8°C.

Inoculation and Incubation (General Protocol)

- If using an enrichment broth, subculture a loopful of the enriched sample onto the selective agar plate. For direct plating, inoculate the plate with the specimen.
- Streak the inoculum for isolation to obtain well-separated colonies.
- Incubate the plates aerobically at 35-37°C for 18-24 hours. Some media may require up to 48 hours for optimal differentiation.[1][7][14]
- Examine the plates for typical colony morphology.

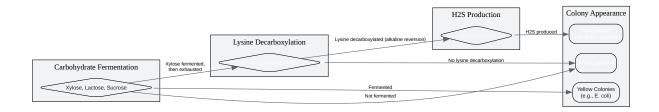
Visualizations





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Caption: Troubleshooting workflow for brilliant green agar failure.



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Caption: Differentiation principles of XLD Agar.

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